molecular formula C11H6ClNO3 B1598753 3-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzoyl chloride CAS No. 61960-57-4

3-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzoyl chloride

Cat. No. B1598753
CAS RN: 61960-57-4
M. Wt: 235.62 g/mol
InChI Key: CIHNCGJBKQNXOG-UHFFFAOYSA-N
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Description

The compound “3-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzoyl chloride” is a chemical compound with the molecular formula C11H6ClNO3 . It is related to other compounds such as 2,5-dioxopyrrolidin-1-yl 3- (3- (2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamido)propanoate and 2,5-dioxopyrrolidin-1-yl 3- (2- (2- (2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethoxy)ethoxy)propanoate .


Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, a protocol for the multigram synthesis of 3-substituted 2,5-dihydro-1 H -pyrrole boronic derivatives is reported, which relied on the triflation of N -Boc-3-oxopyrrolidine and subsequent palladium-catalyzed borylation .


Molecular Structure Analysis

The molecular structure of “3-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzoyl chloride” can be analyzed based on its InChI and SMILES notations. The InChI notation is InChI=1S/C11H6ClNO3/c13-9-4-5-10(14)12(9)8-3-1-2-7(6-8)11(15)16/h1-6H . The SMILES notation is C1=CC(=CC(=C1)N2C(=O)C=CC2=O)C(=O)O .


Physical And Chemical Properties Analysis

The molecular weight of “3-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzoyl chloride” is 217.18 g/mol . Its XLogP3 value, which is a measure of its hydrophobicity, is 0.6 . Other physical and chemical properties would need to be determined experimentally or through further literature search.

Scientific Research Applications

Pyrrole Derivatives in Drug Discovery

Pyrrole derivatives, including diketopyrrolopyrroles, are significant in the pharmaceutical industry due to their varied biological activities. Diketopyrrolopyrroles (DPPs), with their core structure related to pyrrole, are noteworthy for their applications in high-quality pigments, field-effect transistors, bulk-heterojunction solar cells, dye-sensitized solar cells, and fluorescence imaging. The versatility of DPPs stems from their structural adaptability, allowing for the synthesis of compounds with desired properties for specific applications. The broad utility of these compounds underscores their importance in drug discovery and development, highlighting the potential for novel therapeutic agents based on pyrrole derivatives (Grzybowski & Gryko, 2015).

Benzoyl Chloride Derivatives in Acne Treatment

Benzoyl peroxide, a derivative of benzoyl chloride, is widely utilized in dermatology for acne treatment. It exhibits significant antibacterial, antikeratolytic, and comedolytic activity, making it effective against both inflammatory and non-inflammatory acne lesions. The combination of benzoyl peroxide with antibiotics or retinoids has demonstrated enhanced efficacy and tolerability, highlighting the compound's value in topical acne therapies. This usage underscores the therapeutic potential of benzoyl chloride derivatives in addressing skin conditions through targeted topical applications (Tanghetti & Popp, 2009).

Environmental and Microbial Resistance Concerns

Benzalkonium chlorides, related to benzoyl chloride derivatives, are chemicals with widespread use due to their antimicrobial properties. However, the frequent exposure of microbial communities to these compounds has raised concerns about environmental contamination and the emergence of cross-resistant microbial phenotypes. The selective pressure exerted by the widespread use of such antimicrobial agents in commercial products may contribute to the development of resistance, posing a challenge to public health and necessitating a careful evaluation of benefits versus risks in their regulatory oversight (Pereira & Tagkopoulos, 2019).

properties

IUPAC Name

3-(2,5-dioxopyrrol-1-yl)benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClNO3/c12-11(16)7-2-1-3-8(6-7)13-9(14)4-5-10(13)15/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIHNCGJBKQNXOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C(=O)C=CC2=O)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70210992
Record name 3-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzoyl chloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzoyl chloride

CAS RN

61960-57-4
Record name 3-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzoyl chloride
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Record name 3-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzoyl chloride
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Record name 3-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzoyl chloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzoyl chloride
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Synthesis routes and methods

Procedure details

Preparation of m-maleimidobenzoyl thyroxine methyl ester (as described by Monji, N., Malkus, H, and Castro, A., Biochem. Biophys. Res. Commun., 1978, 85, 671-677). m-Maleimidobenzoic acid (225 mg, 1.06 mmol) was dissolved in 4 mL of thionyl chloride and refluxed for 30 minutes. Removal of excess thionyl chloride under reduced pressure afforded m-maleimidobenzoyl chloride as a pale yellow solid. The acid chloride (220 mg dissolved in 10 mL of tetrahydrofuran) was added dropwise to a stirred suspension of 400 mg (0.51 mmol) of thyroxine methyl ester and 400 mg of sodium carbonate. After the addition was complete, the mixture was refluxed for 30 minutes. Removal of the solvent under reduced pressure yielded a crude yellow product. The material was purified by silica gel chromatography with chloroform as the eluent. 1NMR (CDCl3) δ 3.85 (3 H,s), 3.92 (1 H,m), 5.77 (1 H,s), 6.90 (2 H,s), 7.12 (2 H,s), 7.57 (2 H,m), 7.70 (2 H,s), 7.80 (2 H,m). Anal. calcd. for C27H18I4N2O7 : C, 32.8; H, 1.82; N, 2.80. Found: C, 32.7; H, 2.09; N, 2.42.
Name
m-maleimidobenzoyl thyroxine methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
225 mg
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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